3,4-Dipropoxybenzaldehyde
Description
3,4-Dipropoxybenzaldehyde is a benzaldehyde derivative with two propoxy (-OCH₂CH₂CH₃) groups substituted at the 3 and 4 positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol (calculated).
Properties
CAS No. |
34841-08-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,4-dipropoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
IOKYUTCABAXWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
- Polarity and Solubility: 3,4-Dihydroxybenzaldehyde: High polarity due to hydroxyl (-OH) groups, leading to hydrogen bonding and higher solubility in polar solvents like water or ethanol. However, it may exhibit lower solubility in non-polar organic solvents. 3,4-Dimethoxybenzaldehyde: Reduced polarity compared to dihydroxy analogs. Methoxy (-OCH₃) groups enhance lipophilicity, improving solubility in organic solvents like dichloromethane. this compound: Propoxy groups impart significant lipophilicity due to longer alkyl chains, favoring solubility in non-polar solvents. This property could make it suitable for applications requiring compatibility with hydrophobic matrices (e.g., polymers or surfactants).
Thermal Properties :
- 3,4-Dihydroxybenzaldehyde : Likely higher melting point due to strong intermolecular hydrogen bonding.
- 3,4-Dimethoxybenzaldehyde : Lower melting point than dihydroxy analogs but higher than dipropoxy derivatives due to moderate steric hindrance.
- This compound : Expected to have the lowest melting point among the three due to bulky, flexible propoxy groups disrupting crystal packing.
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